6-Methyl-5-oxoheptanoic acid
Overview
Description
6-Methyl-5-oxoheptanoic acid is an organic compound with the molecular formula C8H14O3. It is a yellow oil with a molecular weight of 158.2 g/mol . This compound is characterized by the presence of a methyl group at the sixth position and a keto group at the fifth position of a heptanoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Methyl-5-oxoheptanoic acid involves the reaction of 6-oxoheptanoic acid with iodomethane in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . The reaction is carried out in acetone at room temperature, followed by the removal of the solvent under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the use of common reagents and catalysts are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxoheptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methylheptanoic acid.
Reduction: Formation of 6-methyl-5-hydroxyheptanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Similar structure but lacks the methyl group at the sixth position.
Heptanoic acid: Similar carbon chain length but lacks the keto and methyl groups.
6-Methylheptanoic acid: Similar structure but lacks the keto group.
Uniqueness
6-Methyl-5-oxoheptanoic acid is unique due to the presence of both a methyl group and a keto group on the heptanoic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
6-methyl-5-oxoheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)4-3-5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMFBWCKDAJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483953 | |
Record name | 6-METHYL-5-OXOHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40564-61-2 | |
Record name | 6-METHYL-5-OXOHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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